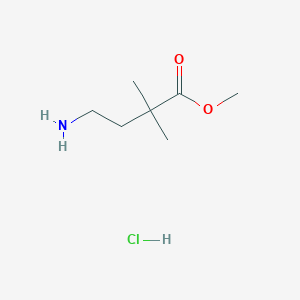

Methyl 4-amino-2,2-dimethylbutanoate hydrochloride

CAS No.: 951160-35-3

Cat. No.: VC3019705

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951160-35-3 |

|---|---|

| Molecular Formula | C7H16ClNO2 |

| Molecular Weight | 181.66 g/mol |

| IUPAC Name | methyl 4-amino-2,2-dimethylbutanoate;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO2.ClH/c1-7(2,4-5-8)6(9)10-3;/h4-5,8H2,1-3H3;1H |

| Standard InChI Key | ZHDRNNOYKXKTCV-UHFFFAOYSA-N |

| SMILES | CC(C)(CCN)C(=O)OC.Cl |

| Canonical SMILES | CC(C)(CCN)C(=O)OC.Cl |

Introduction

Methyl 4-amino-2,2-dimethylbutanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of 4-amino-2,2-dimethylbutanoic acid, characterized by the presence of a methyl ester group and a hydrochloride salt form, which enhances its solubility in water . This compound is notable for its applications in scientific research, particularly in the fields of organic chemistry and biochemistry.

Synthesis and Production

The synthesis of methyl 4-amino-2,2-dimethylbutanoate hydrochloride typically involves the esterification of 4-amino-2,2-dimethylbutanoic acid with methanol in the presence of hydrochloric acid. This process requires careful control of temperature and pH to prevent decomposition and ensure high-quality product formation. Industrial production may utilize automated reactors to optimize yield and purity.

Applications in Scientific Research

Methyl 4-amino-2,2-dimethylbutanoate hydrochloride is utilized in various scientific applications:

-

Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

-

Peptide Synthesis: Used in peptide synthesis and conformational studies due to its unique structural properties.

-

Pharmaceutical Testing: Employed in pharmaceutical testing and research due to its structural features.

Mechanism of Action

The mechanism of action of methyl 4-amino-2,2-dimethylbutanoate hydrochloride involves its interaction with biological targets through hydrogen bonding and ionic interactions facilitated by its amino group. This compound may modulate enzyme activity and participate in metabolic pathways, influencing various biochemical processes.

Safety and Hazards

Methyl 4-amino-2,2-dimethylbutanoate hydrochloride is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation. It is categorized under the GHS classification system as Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 .

| Hazard Classification | Description |

|---|---|

| Acute Tox. 4 | Harmful if swallowed |

| Skin Irrit. 2 | Causes skin irritation |

| Eye Irrit. 2A | Causes serious eye irritation |

| STOT SE 3 | May cause respiratory irritation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume